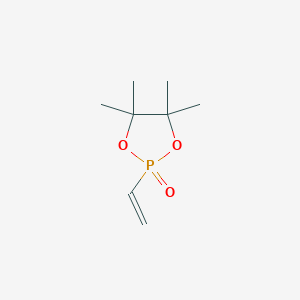
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide is a chemical compound with the empirical formula C6H13O3P. It is also known by other names such as 2-Oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and Phosphonic acid pinacol ester . This compound is notable for its applications in various chemical reactions and its role as a ligand in catalysis.
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide involves several steps. One common method includes the reaction of pinacol with phosphorus trichloride, followed by oxidation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Coupling Reactions: It is used as a ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic process. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide can be compared with other similar compounds such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane: Similar in structure but lacks the ethenyl group, affecting its reactivity and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a chloro group instead of an ethenyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in catalysis and synthesis.
Eigenschaften
CAS-Nummer |
88691-15-0 |
|---|---|
Molekularformel |
C8H15O3P |
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C8H15O3P/c1-6-12(9)10-7(2,3)8(4,5)11-12/h6H,1H2,2-5H3 |
InChI-Schlüssel |
NCDJCEJOLWMJQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OP(=O)(O1)C=C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
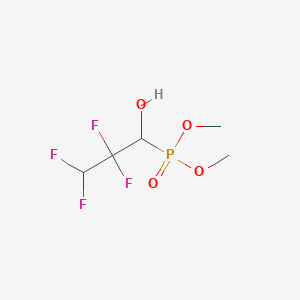
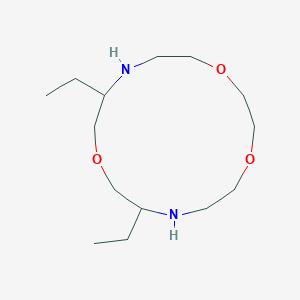
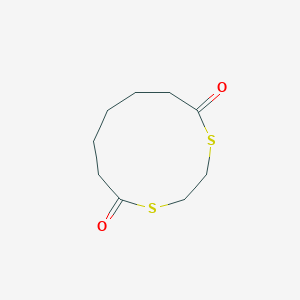
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
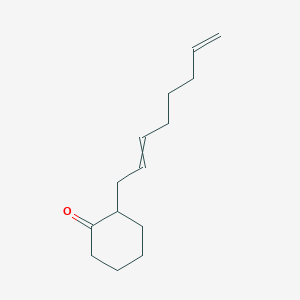
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
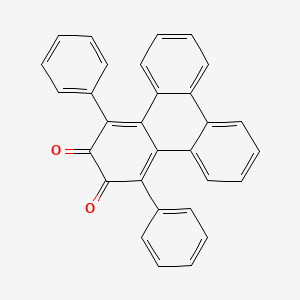
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
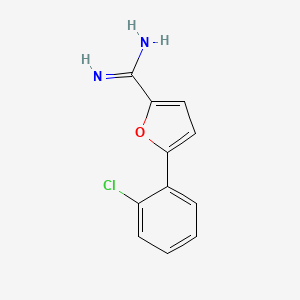
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
